molecular formula C25H19FN6O5S B2465443 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 902594-46-1

2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2465443
CAS RN: 902594-46-1
M. Wt: 534.52
InChI Key: UOWQLTLSORHTAO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The compound contains a [1,2,4]triazolo[1,5-c]quinazoline core, which is a fused ring system containing nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound are not available in the literature .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE:

Anticancer Activity

The compound’s structure, featuring a triazoloquinazoline core, suggests potential anticancer properties. Triazoloquinazolines have been studied for their ability to inhibit various cancer cell lines by interfering with DNA synthesis and repair mechanisms . This compound could be explored for its efficacy against specific types of cancer, such as breast or lung cancer, through in vitro and in vivo studies.

Antimicrobial Properties

Compounds containing triazole and quinazoline moieties have shown significant antimicrobial activity . The presence of these functional groups in the compound indicates its potential as an antimicrobial agent. Research could focus on its effectiveness against bacterial and fungal pathogens, possibly leading to new treatments for resistant infections.

Enzyme Inhibition

The compound’s unique structure may allow it to act as an enzyme inhibitor. Triazoloquinazolines have been known to inhibit enzymes such as carbonic anhydrase and cholinesterase . Investigating this compound’s inhibitory effects on these and other enzymes could provide insights into its potential therapeutic applications in diseases like glaucoma and Alzheimer’s.

Antioxidant Activity

The methoxy groups in the compound’s structure suggest it might possess antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and damage. Research could explore the compound’s ability to scavenge free radicals and its potential use in preventing or treating conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Anti-inflammatory Effects

Given the compound’s structural similarities to other anti-inflammatory agents, it may exhibit anti-inflammatory properties. Studies could investigate its ability to reduce inflammation in various models, potentially leading to new treatments for inflammatory diseases like arthritis and inflammatory bowel disease .

Antiviral Applications

The triazoloquinazoline scaffold has been explored for antiviral activity against various viruses . This compound could be tested for its efficacy against viruses such as HIV, hepatitis, and influenza. Its mechanism of action might involve inhibiting viral replication or entry into host cells.

Neuroprotective Effects

The compound’s potential neuroprotective effects could be significant in treating neurodegenerative diseases. Research could focus on its ability to protect neurons from damage and its potential use in conditions like Parkinson’s and Alzheimer’s diseases . This could involve studying its effects on neuronal cell lines and animal models.

Agricultural Applications

In addition to medical applications, the compound might have uses in agriculture. Its potential antimicrobial and antifungal properties could make it a candidate for developing new pesticides or fungicides . Research could explore its effectiveness in protecting crops from various pathogens, contributing to sustainable agricultural practices.

Safety and Hazards

The safety and hazards associated with this compound are not mentioned in the literature .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of 1,2,4-triazoloquinazolines , which have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . .

Mode of Action

Compounds with similar structures have been reported to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .

Biochemical Pathways

Based on the reported pharmacological activities of similar compounds , it can be inferred that this compound may affect multiple biochemical pathways related to its pharmacological activities.

Pharmacokinetics

The compound’s molecular weight is 496539 Da , which is within the range generally considered favorable for oral bioavailability. The compound’s vapor pressure is 9.55 x 10-11 mPa at 25°C , suggesting that it is relatively non-volatile. These properties may influence the compound’s absorption, distribution, metabolism, and excretion, but further studies are needed to confirm this.

Result of Action

Based on the reported pharmacological activities of similar compounds , it can be inferred that this compound may have potential therapeutic effects in various conditions such as cancer, microbial infections, inflammation, oxidative stress, viral infections, and tuberculosis.

properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN6O5S/c1-36-20-11-16-19(12-21(20)37-2)28-25(38-13-22(33)27-18-6-4-3-5-17(18)26)31-24(16)29-23(30-31)14-7-9-15(10-8-14)32(34)35/h3-12H,13H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWQLTLSORHTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4=CC=CC=C4F)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide

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